1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Overview
Description
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride is a chemical compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-bromo-3-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperazine Substitution: The pyridine intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the pyridine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridyl-piperazine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound may be used in studies investigating the interaction of pyridyl-piperazine derivatives with biological targets, such as receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl and bromine substituents can influence the compound’s binding affinity and selectivity, while the piperazine ring can enhance its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-[5-Bromo-2-pyridyl]-4-methyl-piperazine hydrochloride
- 1-[3-(Trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
- 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Comparison: 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. These substituents can significantly impact the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQKDKGZZNBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-99-0 | |
Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.